(S)-1-(4-(Difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine
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Overview
Description
(S)-1-(4-(Difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group, which is known for its ability to enhance the biological activity of molecules. The presence of fluorine atoms in organic compounds often imparts unique properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of heterocycles via a radical process . This method is favored due to its high efficiency, good selectivity, and broad substrate scope .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions, utilizing advanced catalytic systems to ensure high yield and purity. The specific conditions and catalysts used can vary, but the goal is to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-(Difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophilic, electrophilic, and free radical reagents . The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and catalysts to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, difluoromethylation reactions can produce a variety of CF2H- and CH2F-containing compounds .
Scientific Research Applications
(S)-1-(4-(Difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine has a wide range of scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with biological molecules.
Mechanism of Action
The mechanism of action of (S)-1-(4-(Difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to interact with biological molecules, potentially leading to increased biological activity . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl Compounds: These compounds contain a trifluoromethyl group (CF3) and are known for their high stability and biological activity.
Monofluoromethyl Compounds: These compounds contain a monofluoromethyl group (CH2F) and are also studied for their beneficial effects on target molecules.
Uniqueness
(S)-1-(4-(Difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine is unique due to the presence of both difluoromethyl and fluorophenyl groups, which can impart distinct properties compared to other fluorinated compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C11H14F3N |
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Molecular Weight |
217.23 g/mol |
IUPAC Name |
(1S)-1-[4-(difluoromethyl)-2-fluorophenyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C11H14F3N/c1-6(2)10(15)8-4-3-7(11(13)14)5-9(8)12/h3-6,10-11H,15H2,1-2H3/t10-/m0/s1 |
InChI Key |
LUPXCEIEJUJKTL-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)[C@@H](C1=C(C=C(C=C1)C(F)F)F)N |
Canonical SMILES |
CC(C)C(C1=C(C=C(C=C1)C(F)F)F)N |
Origin of Product |
United States |
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